5-Chloro-4-(methylamino)pyridine-3-sulfonamide
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Overview
Description
5-Chloro-4-(methylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C6H8ClN3O2S and a molecular weight of 221.67 g/mol . This compound is known for its unique molecular structure, which includes a pyridine ring substituted with a chloro group, a methylamino group, and a sulfonamide group. It is primarily used in research and development due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(methylamino)pyridine-3-sulfonamide typically involves the chlorination of 4-(methylamino)pyridine-3-sulfonamide. This process can be carried out using various chlorinating agents under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(methylamino)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to remove the chloro group or reduce the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and dechlorinated products.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-4-(methylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-methylamino-pyridine-3-sulfonic acid methyl-phenyl-amide
- 5-Chloro-4-methylamino-pyridine-3-sulfonic acid ethyl-methyl-amide
Uniqueness
5-Chloro-4-(methylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research applications .
Properties
Molecular Formula |
C6H8ClN3O2S |
---|---|
Molecular Weight |
221.67 g/mol |
IUPAC Name |
5-chloro-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H8ClN3O2S/c1-9-6-4(7)2-10-3-5(6)13(8,11)12/h2-3H,1H3,(H,9,10)(H2,8,11,12) |
InChI Key |
HTQNPSJGLINHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1S(=O)(=O)N)Cl |
Origin of Product |
United States |
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